molecular formula C12H22N2O2 B12826608 tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate

tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate

Cat. No.: B12826608
M. Wt: 226.32 g/mol
InChI Key: WMQMULJRGRUCJU-IVZWLZJFSA-N
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Description

tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate is an organic compound with a complex bicyclic structure. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (((1R,3S,4S)-2-azabicyclo[221]heptan-3-yl)methyl)carbamate typically involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate is unique due to its specific bicyclic structure and the presence of the tert-butyl carbamate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-[[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methyl]carbamate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)13-7-10-8-4-5-9(6-8)14-10/h8-10,14H,4-7H2,1-3H3,(H,13,15)/t8-,9+,10+/m0/s1

InChI Key

WMQMULJRGRUCJU-IVZWLZJFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1[C@H]2CC[C@H](C2)N1

Canonical SMILES

CC(C)(C)OC(=O)NCC1C2CCC(C2)N1

Origin of Product

United States

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